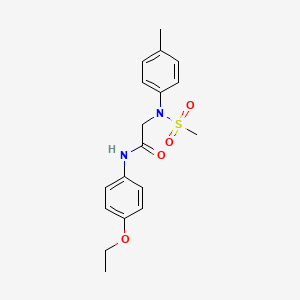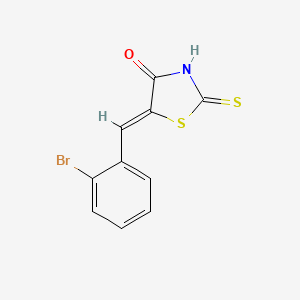![molecular formula C17H16ClN3O4 B3735845 N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3735845.png)
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPN is a benzamide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from binding to its substrate and carrying out its normal function. This results in the inhibition of PARP activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to have various biochemical and physiological effects. Inhibition of PARP activity by N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide can lead to DNA damage and cell death in cancer cells that rely on PARP for survival. N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide in lab experiments is its high selectivity for PARP. This allows researchers to study the specific role of PARP in various cellular processes. However, one limitation of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for research involving N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide. One area of research is the development of new PARP inhibitors based on the structure of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide. Another area of research is the use of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide can be used as a tool to study the role of PARP in various cellular processes, which can lead to a better understanding of the mechanisms underlying various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. One of the main research applications of N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide is its use as a chemical probe for studying the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to selectively inhibit PARP activity, making it a useful tool for studying the role of PARP in various cellular processes.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-4-16(22)19-11-5-3-6-12(9-11)20-17(23)14-10-13(21(24)25)7-8-15(14)18/h3,5-10H,2,4H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCIBCNWUGOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3735772.png)
![6-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3735781.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B3735782.png)
![N-[4-(acetylamino)phenyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735787.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3735800.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735804.png)

![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}propanamide](/img/structure/B3735835.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735842.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735857.png)
![ethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3735863.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B3735869.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3735877.png)